2-Acetamino-5-fluorobiphenyl
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Overview
Description
2-Acetamino-5-fluorobiphenyl is an organic compound with the molecular formula C14H12FNO. It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by an acetamino group and another by a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamino-5-fluorobiphenyl typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated to form 2-nitrobiphenyl.
Reduction: The nitro group in 2-nitrobiphenyl is reduced to form 2-aminobiphenyl.
Acetylation: The amino group in 2-aminobiphenyl is acetylated to form 2-acetamidobiphenyl.
Fluorination: Finally, the fluorination of 2-acetamidobiphenyl yields this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments .
Chemical Reactions Analysis
Types of Reactions
2-Acetamino-5-fluorobiphenyl undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include carboxylic acids, amines, and various substituted biphenyl derivatives .
Scientific Research Applications
2-Acetamino-5-fluorobiphenyl has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Research: It is used in studies related to enzyme interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Acetamino-5-fluorobiphenyl involves its interaction with specific molecular targets. The acetamino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in various non-covalent interactions. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Acetamidobiphenyl: Lacks the fluorine atom, which can affect its reactivity and biological activity.
2-Fluorobiphenyl: Lacks the acetamino group, which can influence its solubility and interaction with biological targets.
5-Fluoro-2-nitrobiphenyl: Contains a nitro group instead of an acetamino group, affecting its chemical properties and reactivity .
Uniqueness
2-Acetamino-5-fluorobiphenyl is unique due to the presence of both the acetamino and fluorine groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H12FNO |
---|---|
Molecular Weight |
229.25 g/mol |
IUPAC Name |
N-(4-fluoro-2-phenylphenyl)acetamide |
InChI |
InChI=1S/C14H12FNO/c1-10(17)16-14-8-7-12(15)9-13(14)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) |
InChI Key |
FLTWLCNQUGEMCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)F)C2=CC=CC=C2 |
Origin of Product |
United States |
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